molecular formula C25H27N5O3S B2841295 2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1359446-30-2

2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2841295
CAS No.: 1359446-30-2
M. Wt: 477.58
InChI Key: IBFFZVOJCVDCJO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative with a complex substitution pattern. Key structural features include:

  • 1-Ethyl group: Enhances lipophilicity and metabolic stability .
  • 6-(2-Methoxyphenyl)methyl: The methoxy group at the ortho position of the benzyl moiety may influence steric and electronic interactions with biological targets.
  • 5-Sulfanylacetamide: The thioether linkage and acetamide group provide hydrogen-bonding and hydrophobic interactions, critical for target engagement.
  • N-(3-Methylphenyl): The aromatic ring with a methyl substituent enhances pharmacokinetic properties, such as absorption and half-life .

This compound’s structural complexity positions it within a class of molecules investigated for antimicrobial, antitumor, and enzyme inhibitory activities.

Properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-11-8-9-16(2)13-19)29(24(23)32)14-18-10-6-7-12-20(18)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFZVOJCVDCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidin core, the introduction of the methoxybenzyl group, and the attachment of the thioacetamide moiety. Common reagents used in these reactions include ethyl iodide, methoxybenzyl chloride, and thioacetamide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound Name R6 Substituent R5 Substituent Biological Activity (IC50 or MIC) Reference
Target Compound 2-Methoxyphenylmethyl Sulfanyl-N-(3-methylphenyl)acetamide Under investigation
2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 3-Methoxyphenylmethyl Sulfanyl-N-(3-fluorophenyl)acetamide Not reported
Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives (9a–9e) Variable Carboxamide or other groups Moderate antiproliferative activity (vs. SGC-7901, MGC-803 cells)
Pyrazolo[3,4-d][1-3]triazin-4-ones (3) Triazinone core Variable substituents XO inhibition (IC50 = 0.9–2.9 µM)
Antimicrobial pyrazolo[4,3-d]pyrimidine-sulfonamide hybrids (14b, 17) Sulfonamide-linked groups Sulfonamide moieties MIC = 2–4 µg/mL (vs. bacteria/fungi)

Key Observations:

Substituent Position Matters :

  • The target compound’s 2-methoxyphenylmethyl group at R6 differs from the 3-methoxy analogue in . Ortho-substitution may reduce metabolic oxidation compared to para/meta positions, improving stability .
  • The 3-methylphenyl acetamide in the target compound vs. 3-fluorophenyl in alters electronic properties. Fluorine’s electronegativity may enhance binding in some targets, while methyl improves lipophilicity .

Core Modifications Influence Activity :

  • Pyrazolo[4,3-d]pyrimidin-7-one derivatives (e.g., target compound) generally show lower antiproliferative activity than pyrazole-5-carboxamide derivatives (e.g., 8a–8e in ). This suggests the carboxamide group enhances interactions with kinases or telomerase .
  • Replacing the sulfonamide () with a sulfanylacetamide (target compound) retains sulfur’s role in hydrophobic interactions but may reduce acidity, affecting target binding .

The target compound’s 7-oxo group and acetamide may provide similar interactions .

Antimicrobial Activity:

  • The target compound’s sulfanylacetamide group is structurally distinct from sulfonamide-containing derivatives (), which showed MIC values of 2–4 µg/mL against gram-positive bacteria and fungi.

Antitumor Potential:

  • Pyrazolo[4,3-d]pyrimidinones (e.g., PP30 in ) act as mTORC1/mTORC2 inhibitors. The target compound’s 1-ethyl and 3-methyl groups may enhance kinase selectivity by occupying hydrophobic pockets .

Pharmacokinetics:

  • The N-(3-methylphenyl) group likely improves oral bioavailability compared to polar substituents (e.g., ’s 3-fluorophenyl), as methyl groups reduce metabolic clearance .
  • The 2-methoxybenzyl substituent may reduce CYP450-mediated oxidation, extending half-life compared to unsubstituted benzyl groups .

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